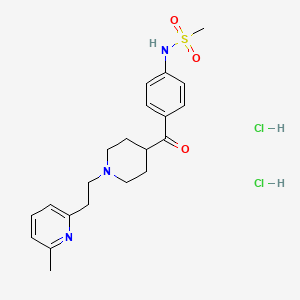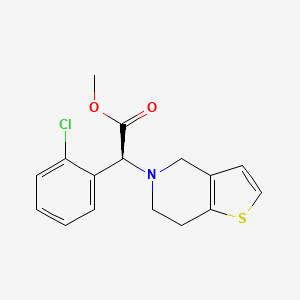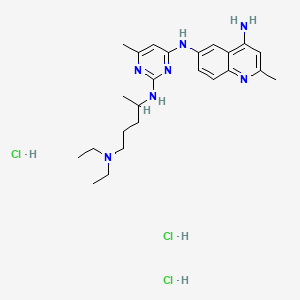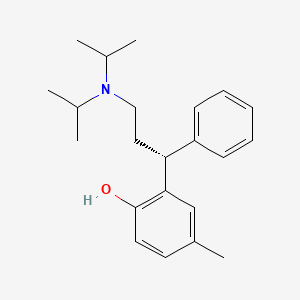
trans-Trimethoxyresveratrol
Vue d'ensemble
Description
(E)-3,5,4'-Trimethoxystilbene (TMS) is a naturally occurring stilbene found in various plants and fungi. It has been studied for its potential therapeutic effects and is of interest to researchers due to its diverse biological activities. TMS has been found to possess antioxidant, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
Recherche sur le cancer
Le trans-Trimethoxyresveratrol s'est avéré prometteur dans la recherche sur le cancer, notamment pour ses effets sur les cellules cancéreuses du côlon. Des études ont démontré ses effets anticancéreux lorsqu'il a été administré à des souris, suggérant un potentiel de recherche supplémentaire dans ce domaine .
Propriétés antiplaquettaires et anticancéreuses
Ce composé a été synthétisé dans le but d'évaluer ses propriétés antiplaquettaires et anticancéreuses. Les dérivés du resvératrol, comme le this compound, avec des groupes méthoxy ont montré un potentiel contre l'inflammation, le cancer, les dommages neuronaux et les infections microbiennes ou fongiques .
Effets vaso-protecteurs
Bien que la recherche soit rare, il a été démontré que le this compound pourrait avoir des effets vaso-protecteurs similaires à ceux du resvératrol. Cela ouvre des pistes de recherche sur la santé cardiovasculaire et les affections associées .
Mécanisme D'action
Trans-Trimethoxyresveratrol, also known as 3,4’,5-trimethoxy-trans-stilbene, (E)-1,3-Dimethoxy-5-(4-methoxystyryl)benzene, (E)-3,5,4’-Trimethoxystilbene, or 3,4’,5-trimethoxystilbene, is a natural analogue of resveratrol . It has been reported to exhibit enhanced anticancer potency compared to resveratrol .
Target of Action
The primary targets of this compound are associated with carcinogenesis . These include inflammatory mediators (e.g., COX-1/2, iNOS, TNF), transcription factors (e.g., NF-κB, β-catenin, STAT3, PPAR-γ), cell cycle regulatory genes (e.g., cyclins, CDKs, p53), angiogenic genes (e.g., VEGF, MMPs, ICAM-1), apoptotic genes (e.g., survivin, Bcl-2, Bcl-X L ), antioxidant enzymes (e.g., SOD, CAT, HO-1), and protein kinases (e.g., AKT, PI3K, JNK) .
Mode of Action
This compound interacts with its targets to inhibit cancer cell proliferation, induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis . It has been reported to destabilize microtubule formation in cancer cells when administered at concentrations as low as 1.0 μM .
Biochemical Pathways
This compound affects multiple signaling pathways. It interferes with the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/endothelial nitric oxide synthase (eNOS) pathway . It also down-regulates NO bioavailability, increases endoplasmic reticulum (ER) stress, and oxidative stress .
Pharmacokinetics
This compound undergoes extensive phase II metabolism after it is absorbed, yielding both sulfate and glucuronide conjugates as the two major metabolites . This contributes to its poor pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action include improved cancer cell proliferation inhibition, induction of cell cycle arrest, decreased metastasis, reduced angiogenesis, and increased apoptosis . It also alleviates endothelial dysfunction in diabetic and obese mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high glucose exposure impairs its ability to induce endothelium-dependent relaxations . .
Analyse Biochimique
Biochemical Properties
Trans-Trimethoxyresveratrol has been found to exhibit superior anticancer activities compared to resveratrol, acting on multiple targets involved in carcinogenesis . It has been reported to inhibit cancer cell proliferation, induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to enhance the capability of glycogen synthesis and glucose consumption in insulin-resistant HepG2 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . It also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .
Temporal Effects in Laboratory Settings
It has been reported that four-week oral administration of this compound at 10 mg kg−1 day−1 ameliorated insulin sensitivity and glucose tolerance of diet-induced obese (DIO) mice .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant effects at different dosages. For instance, it has been reported that doses between 10–80 mg/kg/day of resveratrol, a similar compound, can markedly increase bone mineral density and improve morphometric indices of trabecular microstructure .
Metabolic Pathways
This compound is involved in the insulin signaling pathway, which is a key metabolic pathway . It activates this pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 .
Subcellular Localization
Given its involvement in the insulin signaling pathway, it is likely to be localized in the cytoplasm where this pathway is active .
Propriétés
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNBPHYVRHYCC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701034889 | |
| Record name | 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701034889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22255-22-7 | |
| Record name | Resveratrol trimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701034889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22255-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)












